![molecular formula C12H10N2O B1677892 Pimprinine CAS No. 13640-26-1](/img/structure/B1677892.png)
Pimprinine
Overview
Description
Pimprinine is an indole alkaloid that can be isolated from fermented broths . It is a potent monoamine oxidase inhibitor and has antioxidative and anticonvulsant activities . It can inhibit tremorine-induced tremors and analgesia in mice .
Synthesis Analysis
This compound and its derivatives can be synthesized through various methods. One common method involves the rearrangement of pyrrole-based compounds .Molecular Structure Analysis
This compound has a molecular weight of 198.22 and its molecular formula is C12H10N2O . Its structure contains an indole ring and an oxazole ring, which gives it aromatic properties .Chemical Reactions Analysis
This compound and its derivatives have been found to target the early stages of the EV71 replication in cells, including viral RNA replication and protein synthesis .Physical And Chemical Properties Analysis
This compound is an organic compound that appears as a white crystalline solid . It has a molecular weight of 202.22 g/mol . It is widely used in the pharmaceutical field due to its antibacterial, antiviral, and antifungal activities .Scientific Research Applications
Traditional Medicinal Uses and Biological Activities
Pimprinine, along with other compounds from the Pimpinella species, has been traditionally utilized in various cultures for its therapeutic properties. These species are known for their significant role in traditional medicine across many regions, including Turkey, China, Korea, Iran, Egypt, Palestine, Lebanon, and European countries. The Pimpinella species, particularly Pimpinella anisum, have been recognized for their antimicrobial, antioxidant, enzyme inhibitory, anti-inflammatory, anti-diabetic, and anti-convulsant activities. This wide range of biological activities underscores the potential of this compound and related compounds in traditional and modern medicine applications (Tepe & Tepe, 2015).
Pharmacological and Clinical Potential
Research into the pharmacological properties and clinical potential of compounds related to this compound has explored their effectiveness in various therapeutic areas. For instance, acyclic nucleoside phosphonates, a class of compounds with some structural similarity to this compound, have shown broad-spectrum antiviral activity. This highlights the potential of this compound and its analogs in contributing to the development of new antiviral agents, underscoring the importance of further exploring its pharmacological properties (Naesens et al., 1997).
Mechanism of Action
Target of Action
Pimprinine, an indole alkaloid, primarily targets Leucyl-tRNA Synthetase . This enzyme plays a crucial role in protein synthesis by attaching the correct amino acid to its corresponding tRNA molecule. By interacting with this enzyme, this compound can influence protein synthesis within the cell .
Mode of Action
This compound and its derivatives interact with their targets by inhibiting the early stages of viral replication in cells, including viral RNA replication and protein synthesis . This interaction results in a reduction of the cytopathic effect (CPE), cell viability, and virus yield .
Biochemical Pathways
It is known that this compound inhibits the function of leucyl-trna synthetase, thereby affecting protein synthesis . This disruption can lead to a decrease in viral replication, as the production of viral proteins is essential for the replication process .
Result of Action
The primary result of this compound’s action is the inhibition of viral replication. It has been shown to reduce the cytopathic effect (CPE), decrease cell viability, and lower virus yield in the context of EV71, a type of enterovirus . Additionally, this compound and its derivatives have been found to prevent EV71-induced apoptosis in human rhabdomyosarcoma (RD) cells .
Action Environment
This compound is derived from marine or soil microorganisms . The environment in which these microorganisms thrive could potentially influence the compound’s action, efficacy, and stability.
Future Directions
properties
IUPAC Name |
5-(1H-indol-3-yl)-2-methyl-1,3-oxazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O/c1-8-13-7-12(15-8)10-6-14-11-5-3-2-4-9(10)11/h2-7,14H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZJPGCHCOHYLMB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(O1)C2=CNC3=CC=CC=C32 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80159782 | |
Record name | Pimprinine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80159782 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
13640-26-1 | |
Record name | Pimprinine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013640261 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pimprinine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80793 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Pimprinine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80159782 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PIMPRININE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CRW4NIT4W1 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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